![molecular formula C16H27BrS B1283368 2-Bromo-5-dodecylthiophene CAS No. 153561-74-1](/img/structure/B1283368.png)
2-Bromo-5-dodecylthiophene
Overview
Description
2-Bromo-5-dodecylthiophene is a derivative of thiophene, a five-membered aromatic ring containing four carbon atoms and one sulfur atom . It bears a dodecyl alkyl chain (C12H25) and a bromo functional group at both end positions of the thiophene ring . This compound is widely used for the synthesis of semiconducting small molecules, oligomers, and conjugated polymers in the application of organic electronics .
Synthesis Analysis
The synthesis of 2-Bromo-5-dodecylthiophene is achieved by reacting 5-dodecylthiophene with N-Bromosuccinimide (NBS) . The end bromo group provides the functionality for cross-coupling or nucleophilic aromatic substitution reactions to offer extended conjugation to the targeted molecules .Molecular Structure Analysis
The molecular structure of 2-Bromo-5-dodecylthiophene consists of a thiophene ring with a bromo functional group and a dodecyl alkyl chain attached to it . The molecular formula is C16H27BrS, and the molecular weight is 331.35 g/mol .Chemical Reactions Analysis
The chemical reactions involving 2-Bromo-5-dodecylthiophene primarily include cross-coupling and nucleophilic aromatic substitution reactions . These reactions are used to extend the conjugation of the targeted molecules .Physical And Chemical Properties Analysis
2-Bromo-5-dodecylthiophene is a yellow liquid at 20 degrees Celsius . It has a refractive index of 1.510 and a density of 1.105 g/mL at 25 degrees Celsius . The boiling point is 371.2±22.0 °C at 760 mmHg .Scientific Research Applications
Synthesis of Semiconducting Small Molecules
2-Bromo-5-dodecylthiophene is widely used for the synthesis of semiconducting small molecules . The bromo function group at both end positions of the thiophene ring provides the functionality for cross-coupling or nucleophilic aromatic substitution reactions to offer extended conjugation to the targeted molecules .
Synthesis of Oligomers
In addition to small molecules, 2-Bromo-5-dodecylthiophene is also used in the synthesis of oligomers . The bromo function group allows for the creation of larger, more complex structures through a series of reactions .
Synthesis of Conjugated Polymers
The bromo function group in 2-Bromo-5-dodecylthiophene also enables the synthesis of conjugated polymers . These polymers have applications in organic electronics due to their unique electronic properties .
Organic Field-Effect Transistors (OFETs)
2-Bromo-5-dodecylthiophene is used as an end-capper, especially in the case of OFET materials . The long dodecyl alkyl chain offers great solubility, thus improving the processability for organic electronics in solutions .
Organic Photovoltaics (OPVs)
The compound is also used in the application of organic photovoltaics . The long dodecyl alkyl chain improves the solubility and processability of the material, making it suitable for use in OPVs .
Synthesis of Liquid Crystals
2-Bromo-5-dodecylthiophene has been used in the synthesis of semiconducting calamitic and discotic liquid crystals . The flexible long alkyl chain and the rigid thiophene/phenylene core contribute to the formation of these liquid crystals .
Safety And Hazards
Future Directions
2-Bromo-5-dodecylthiophene is expected to continue to play a significant role in the field of organic electronics due to its utility in the synthesis of semiconducting small molecules, oligomers, and conjugated polymers . Its high solubility and processability make it a valuable component in the development of new organic electronic devices .
Relevant Papers Relevant papers on 2-Bromo-5-dodecylthiophene can be found on the Sigma-Aldrich website . These papers provide further information on the compound’s properties, applications, and research developments .
properties
IUPAC Name |
2-bromo-5-dodecylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27BrS/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14-16(17)18-15/h13-14H,2-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSAVYMGWTYDNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-dodecylthiophene | |
CAS RN |
153561-74-1 | |
Record name | 2-Bromo-5-dodecylthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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